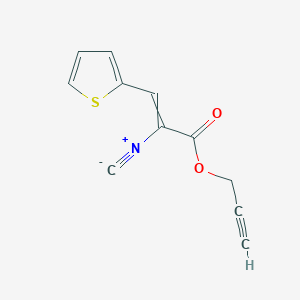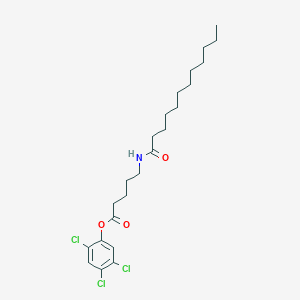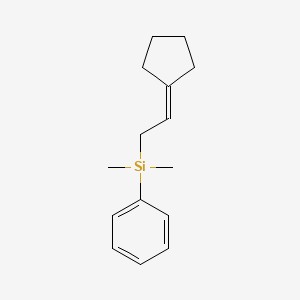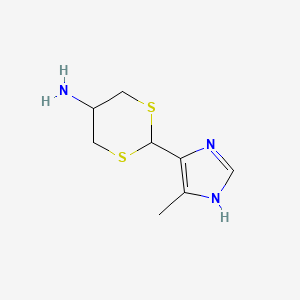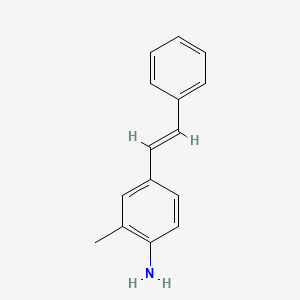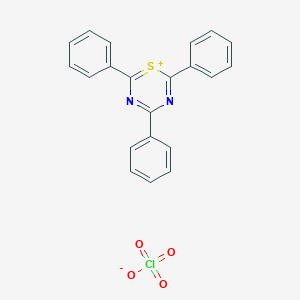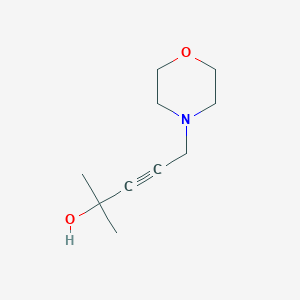
3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- is an organic compound that belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms. The compound’s structure and functional groups make it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- typically involves the reaction of 2-methyl-3-pentyn-2-ol with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as distillation or chromatography, are employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various morpholine derivatives.
Applications De Recherche Scientifique
3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The compound’s alkyne and morpholine moieties can participate in binding interactions, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-3-pentyn-2-ol: A structurally related alkyne with similar reactivity.
5-(4-Morpholinyl)-3-pentyn-1-ol: Another morpholine-containing alkyne with comparable properties.
Uniqueness
3-Pentyn-2-ol, 2-methyl-5-(4-morpholinyl)- is unique due to the combination of its alkyne and morpholine functional groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for diverse applications in research and industry.
Propriétés
Numéro CAS |
75243-30-0 |
|---|---|
Formule moléculaire |
C10H17NO2 |
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
2-methyl-5-morpholin-4-ylpent-3-yn-2-ol |
InChI |
InChI=1S/C10H17NO2/c1-10(2,12)4-3-5-11-6-8-13-9-7-11/h12H,5-9H2,1-2H3 |
Clé InChI |
IJKUNVAHFUUMMT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CCN1CCOCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-Dihydro-3-methylpyrrolo[1,2-a]pyrimidin-2(6H)-one](/img/structure/B14447537.png)
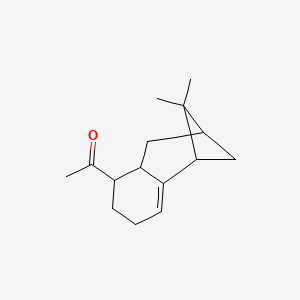
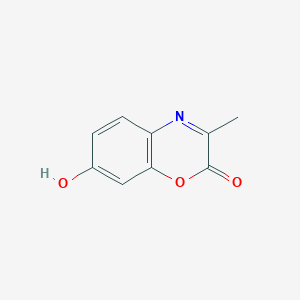

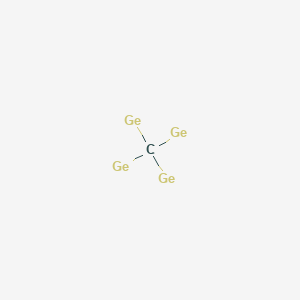
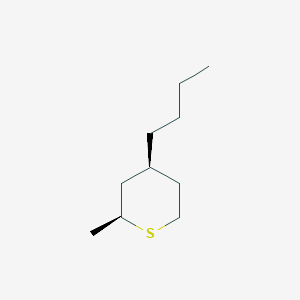
![2-(4-methoxyphenyl)-3-[5-(4-methoxyphenyl)-2-(3-nitrophenyl)-3,4-dihydropyrazol-3-yl]-1H-indole](/img/structure/B14447567.png)
![Bromo[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14447571.png)
